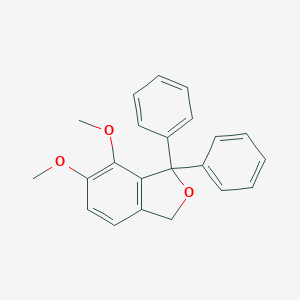
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran (also known as TDPB) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. In
Aplicaciones Científicas De Investigación
TDPB has a number of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. TDPB has been shown to have a range of effects on neurotransmitter systems, including the serotonin and dopamine systems. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of TDPB is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. TDPB has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play important roles in mood regulation and other physiological processes. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
TDPB has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, it has been shown to have antioxidant properties and to be able to scavenge free radicals. It has also been shown to have anti-inflammatory effects and to be able to modulate the immune system. These effects make it potentially useful for a variety of research purposes, including the study of oxidative stress, inflammation, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TDPB in lab experiments is its ability to modulate neurotransmitter systems in the brain. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders. However, there are also some limitations to using TDPB in lab experiments. For example, its effects on neurotransmitter systems are complex and not well understood, which can make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be carefully considered when using it in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on TDPB. One promising area of research involves the development of new treatments for neurological disorders, such as depression and anxiety. TDPB's ability to modulate neurotransmitter systems in the brain makes it a potentially useful tool for developing new treatments in this area. Another potential application of TDPB is in the study of oxidative stress and inflammation, which are involved in a variety of diseases and disorders. Finally, more research is needed to fully understand the mechanism of action of TDPB and its effects on neurotransmitter systems and other physiological processes.
Métodos De Síntesis
TDPB can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of phenol with an aldehyde in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both of these methods have been used successfully to synthesize TDPB.
Propiedades
Fórmula molecular |
C22H20O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4,5-dimethoxy-3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C22H20O3/c1-23-19-14-13-16-15-25-22(20(16)21(19)24-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,15H2,1-2H3 |
Clave InChI |
BRBVZHYHXMXLSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
SMILES canónico |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)

